

# **Application Notes and Protocols for In Vitro Evaluation of INE963 Against Plasmodium**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

INE963 is a novel, potent, and fast-acting antimalarial candidate from the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class, developed by Novartis.[1][2][3] It has demonstrated significant activity against the blood stages of Plasmodium falciparum, including artemisinin-resistant strains, and Plasmodium vivax.[1][4] INE963 exhibits a novel mechanism of action, a high barrier to resistance, and a long half-life, making it a promising candidate for a single-dose cure for uncomplicated malaria.[1][3] These application notes provide detailed protocols for the in vitro culture and assessment of INE963's efficacy against Plasmodium parasites.

## Data Presentation: In Vitro Efficacy and Selectivity of INE963

The following tables summarize the in vitro activity of INE963 against various Plasmodium strains and its selectivity against human cell lines.

Table 1: In Vitro Antiplasmodial Activity of INE963



| Parasite<br>Species | Strain/Isolate               | Assay Method          | IC50/EC50<br>(nM) | Reference |
|---------------------|------------------------------|-----------------------|-------------------|-----------|
| P. falciparum       | 3D7                          | SYBR Green I          | 6                 | [1][5]    |
| P. falciparum       | 3D7                          | [3H]-<br>hypoxanthine | 3                 | [1]       |
| P. falciparum       | >15 drug-<br>resistant lines | Not specified         | 0.5 - 15          | [1][5]    |
| P. falciparum       | Brazilian clinical isolates  | Not specified         | 3 (median)        | [4]       |
| P. falciparum       | Ugandan clinical isolates    | Not specified         | 0.4 (median)      | [4]       |
| P. vivax            | Brazilian clinical isolates  | Not specified         | 2 (median)        | [4]       |

Table 2: In Vitro Cytotoxicity and Human Kinase Inhibitory Activity of INE963

| Cell Line/Kinase | Assay Type        | СС50/IС50 (µМ) | Reference |
|------------------|-------------------|----------------|-----------|
| HepG2            | Cytotoxicity      | 6.7            | [4]       |
| K562             | Cytotoxicity      | 6.0            | [4]       |
| MT4              | Cytotoxicity      | 4.9            | [4]       |
| Haspin           | Kinase Inhibition | 5.5            | [4][6]    |
| FLT3             | Kinase Inhibition | 3.6            | [4][6]    |
| PIK3CA           | Kinase Inhibition | >50            | [6]       |
| PIM1             | Kinase Inhibition | >50            | [6]       |

Table 3: In Vitro Parasite Kill Rate Parameters for INE963



| Parameter                                      | Value     | Reference |
|------------------------------------------------|-----------|-----------|
| Parasite Reduction Ratio<br>(PRR) at 10 x EC50 | >8.0      | [1]       |
| 99.9% Parasite Clearance<br>Time (PCT99.9)     | <24 hours | [1]       |
| Lag Phase                                      | 0 hours   | [1]       |

# **Experimental Protocols Plasmodium falciparum In Vitro Culture**

A prerequisite for in vitro drug susceptibility testing is the continuous culture of the asexual erythrocytic stages of P. falciparum.

### Materials:

- P. falciparum strain (e.g., 3D7)
- Human erythrocytes (type O+)
- Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 25 mM NaHCO<sub>3</sub>,
   11 mM D-glucose, 3.67 mM hypoxanthine, 25 μg/mL gentamicin, and 0.5% (w/v) AlbuMAX II.
- Gas mixture: 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>
- 37°C incubator
- Sterile culture flasks

#### Procedure:

- Prepare the complete medium under sterile conditions.
- Wash human erythrocytes three times with RPMI-1640.
- Add the washed erythrocytes to the complete medium to achieve a final hematocrit of 2-5%.



- Introduce the P. falciparum parasite stock to the culture.
- Place the culture flasks in a humidified incubator at 37°C with the specified gas mixture.
- Maintain the culture by changing the medium daily and monitor parasitemia by preparing thin blood smears stained with Giemsa.
- Split the culture as needed to maintain parasitemia below 10%.

## SYBR Green I-Based Fluorescence Assay for IC50 Determination

This assay measures parasite DNA content as an indicator of parasite growth.

### Materials:

- Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
- 96-well black, clear-bottom microtiter plates
- INE963 stock solution (in DMSO)
- Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton
   X-100
- SYBR Green I dye (10,000x stock in DMSO)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

#### Protocol:

- Prepare serial dilutions of INE963 in complete medium and dispense into the 96-well plate.
   Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
- Add the synchronized parasite culture to each well.
- Incubate the plate for 72 hours under standard culture conditions.



- Prepare the lysis buffer containing SYBR Green I at a 1:5000 dilution of the stock.
- After incubation, carefully remove 100 μL of the culture medium from each well and add 100 μL of the SYBR Green I lysis buffer.
- Mix gently and incubate in the dark at room temperature for 1 hour.
- Measure the fluorescence using a plate reader.
- Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity
  against the log of the drug concentration and fitting the data to a sigmoidal dose-response
  curve.

## [3H]-Hypoxanthine Incorporation Assay

This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a measure of growth.[7]

#### Materials:

- Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit) in hypoxanthine-free medium.
- 96-well microtiter plates
- INE963 stock solution
- [3H]-hypoxanthine (1 μCi/well)
- Cell harvester
- Scintillation fluid and counter

#### Protocol:

- Dispense serial dilutions of INE963 into the 96-well plate.
- Add the parasite culture to each well.



- Incubate the plate for 24 hours under standard culture conditions.
- Add 1 μCi of [3H]-hypoxanthine to each well.[8]
- Incubate for an additional 24-48 hours.[8][9]
- Freeze the plate at -20°C to lyse the cells.
- Thaw the plate and harvest the contents onto a filter mat using a cell harvester.
- Dry the filter mat and place it in a scintillation vial with scintillation fluid.
- Measure the radioactive counts per minute (CPM) using a scintillation counter.
- Determine the IC50 by plotting the CPM against the log of the drug concentration.

## Parasite Reduction Ratio (PRR) and Kill Rate Assay

This assay determines the rate at which a compound kills the parasite population by measuring the reduction in viable parasites over time.[10][11]

### Materials:

- Synchronized ring-stage P. falciparum culture
- 96-well plates
- INE963 at a fixed concentration (e.g., 10x IC50)
- Complete medium
- Method for quantifying viable parasites (e.g., limiting dilution assay followed by microscopy or [3H]-hypoxanthine incorporation)

### Protocol:

 Incubate a synchronized parasite culture with INE963 at a concentration equivalent to 10 times its IC50.



- At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the culture.
- · Wash the parasites to remove the drug.
- Perform a limiting dilution series of the washed parasites in a 96-well plate containing fresh erythrocytes and medium.
- Culture these plates for a period sufficient for parasite regrowth (e.g., 21-28 days).
- Determine the wells that show parasite growth (positive wells).
- Calculate the number of viable parasites at each time point using statistical methods (e.g., Poisson distribution).
- Plot the log10 of viable parasites against time to determine the kill rate, lag phase, and parasite clearance time.

## **Visualizations**



## General Workflow for In Vitro Antimalarial Drug Testing



Click to download full resolution via product page

Caption: Workflow for in vitro antimalarial drug susceptibility testing.



## Proposed High-Level Action of INE963



Click to download full resolution via product page

Caption: Postulated mechanism of INE963 leading to rapid parasite death.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]







- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INE963 | TargetMol [targetmol.com]
- 6. | BioWorld [bioworld.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. vp-sci.com [vp-sci.com]
- 10. malariaworld.org [malariaworld.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Evaluation of INE963 Against Plasmodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670920#dpc-963-in-vitro-culture-assays-forplasmodium]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com